What is (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one?
What is (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one?
An In-Depth Technical Guide to (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one: A Cornerstone of Asymmetric Synthesis
Executive Summary
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one is a chiral oxazolidinone derivative that serves as a powerful and reliable chiral auxiliary in modern organic synthesis.[1] Belonging to the class of Evans auxiliaries, its primary function is to enable the highly diastereoselective formation of new stereocenters in a predictable manner.[2][3] This guide provides a comprehensive overview of its properties, synthesis, mechanism of stereocontrol, and key applications, with a focus on the underlying principles that govern its utility for researchers and professionals in drug development and chemical synthesis.
Introduction: The Role of Chiral Auxiliaries
In the synthesis of pharmaceuticals and biologically active molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a compound can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single desired stereoisomer. One of the most robust strategies in this field is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[3][4]
The oxazolidinones, developed by David A. Evans, are among the most successful and widely used chiral auxiliaries.[3][5] They are valued for their high reliability, predictable stereochemical outcomes, and the relative ease with which the auxiliary can be attached and subsequently removed. (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one is a specific N-acylated derivative within this class, designed to generate chiral enolates for stereocontrolled carbon-carbon bond formation.[1]
Physicochemical Properties
The fundamental properties of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | (4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | [6][7] |
| CAS Number | 104266-90-2 | [1][7] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1][7] |
| Molecular Weight | 261.32 g/mol | [1][7] |
| Appearance | Solid | [7] |
| Purity | Typically >97% | [1] |
| Storage | 4°C | [7] |
Synthesis of the Acylated Auxiliary
The title compound is prepared via a straightforward N-acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, which is itself readily synthesized from the natural amino acid (S)-phenylalanine.[8] The acylation attaches the 3-methylbutanoyl (isovaleryl) group, which will serve as the precursor to the chiral enolate.
Experimental Protocol: N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) to the solution.[1] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the oxazolidinone nitrogen without competing side reactions. The low temperature (-78 °C) prevents degradation of the base and potential side reactions.
-
Acylation: After stirring for 30 minutes, add 3-methylbutanoyl chloride (1.1 equiv) dropwise to the reaction mixture. The electrophilic acyl chloride reacts rapidly with the generated anion.
-
Quenching and Workup: Allow the reaction to stir for several hours, gradually warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one.[1]
Mechanism of Stereocontrol: The Power of Steric Shielding
The synthetic utility of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one stems from its ability to form a conformationally rigid enolate that presents two sterically distinct faces to an incoming electrophile.
Diastereoselective Enolate Alkylation
-
Enolate Formation: The process begins with deprotonation at the α-carbon of the 3-methylbutanoyl group using a strong base like lithium diisopropylamide (LDA) or NaHMDS at low temperature (-78 °C). In the presence of a Lewis acid such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), a rigid, chelated Z-enolate is formed.[9][10] The Lewis acid coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen, locking the enolate into a planar, six-membered ring-like structure.
-
Facial Shielding: In this chelated state, the bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks the top (re) face of the enolate. This steric hindrance is the key to stereocontrol.[3][4]
-
Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide like allyl iodide) can only approach from the less hindered bottom (si) face.[4][11] This directed attack results in the formation of a new carbon-carbon bond with a specific and predictable stereochemistry at the α-carbon. The result is a high diastereomeric excess (d.e.) of the desired product.
This same principle of Lewis acid-mediated chelation and steric shielding applies to other important C-C bond-forming reactions, most notably the Evans aldol reaction, which allows for the stereoselective synthesis of β-hydroxy carbonyl compounds.[12][13]
Cleavage of the Chiral Auxiliary
For the chiral auxiliary strategy to be synthetically useful, the auxiliary must be removable under conditions that do not compromise the newly formed stereocenter.[4] The N-acyl oxazolidinone system offers versatile cleavage options to yield various functional groups.
Protocol: Hydrolytic Cleavage to a Carboxylic Acid
The most common method to obtain the chiral carboxylic acid involves mild hydrolysis with lithium hydroperoxide (LiOOH).[11][14][15][16]
-
Setup: Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add aqueous hydrogen peroxide (H₂O₂, 30-35% solution, ~5 equiv), followed by an aqueous solution of lithium hydroxide (LiOH·H₂O, ~2 equiv).[17] The in situ formation of the LiOOH nucleophile occurs.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[17] Remove the THF under reduced pressure.
-
Separation: Dilute the remaining aqueous solution and extract with a solvent like dichloromethane to remove the recovered (S)-4-benzyl-2-oxazolidinone auxiliary, which can be recycled.[17]
-
Isolation: Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) and extract the desired chiral carboxylic acid product with an organic solvent.[17] Dry the organic layer, concentrate, and purify as needed.
The regioselectivity of the LiOOH attack is crucial; it preferentially attacks the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl.[15][18] This is not due to sterics, but rather to the high decomposition barrier of the tetrahedral intermediate formed from attack at the endocyclic carbonyl, which makes the exocyclic cleavage pathway kinetically preferred.[15][18]
Conclusion
(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one stands as a testament to the power of auxiliary-controlled asymmetric synthesis. Its predictable and high levels of stereocontrol, derived from a well-understood mechanism of steric shielding, make it an invaluable tool for constructing complex chiral molecules. The operational simplicity of its use—from synthesis to application in C-C bond formation and final cleavage—ensures its continued relevance and widespread application in both academic research and the industrial development of enantiomerically pure pharmaceuticals.
References
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Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1326-1332. [Link]
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Sen, S., et al. (2014). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones. RSC Advances, 4(3), 1159-1163. [Link]
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Reeves, J. T., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(6), 850. [Link]
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Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
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Tu, Y., et al. (2022). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – An Asian Journal, 17(19), e202200762. [Link]
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Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(3), 146-153. [Link]
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Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Slideshare. (n.d.). Evans aldol ppt. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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Kawamura, S., et al. (2013). Revised supporting information for: Design and Synthesis of the Stabilized Analogs of Belactosin A with the Unnatural cis-Cyclopropane Structure. The Royal Society of Chemistry. [Link]
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